Tenatoprazole is a novel proton pump inhibitor (PPI) primarily used for the treatment of conditions like gastroesophageal reflux disease and peptic ulcers. It was developed by Mitsubishi Pharma and is characterized by its unique imidazopyridine structure, which differentiates it from other PPIs that typically contain a benzimidazole moiety. The compound is known for its prolonged half-life and effective acid suppression properties, making it particularly useful in managing nocturnal acid breakthrough, a common challenge in acid-related disorders .
Tenatoprazole is classified under the chemical category of proton pump inhibitors, specifically as an antiulcerative agent. Its chemical formula is , with a molecular weight of approximately 346.40 g/mol . The compound's CAS number is 113712-98-4, which serves as a unique identifier in chemical databases.
The synthesis of tenatoprazole involves several key steps:
Tenatoprazole features a distinctive molecular structure that includes an imidazopyridine ring and a sulfoxide group. The structural formula can be represented as follows:
The compound's three-dimensional conformation allows it to effectively interact with its biological target, the gastric H/K ATPase enzyme, which plays a critical role in gastric acid secretion .
Tenatoprazole undergoes various chemical reactions during its metabolism, primarily involving cytochrome P450 enzymes in the liver. Key reactions include:
Tenatoprazole functions by covalently binding to cysteine residues on the gastric H/K ATPase enzyme located on parietal cells in the stomach. This binding inhibits the enzyme's activity, thereby blocking gastric acid secretion:
This mechanism leads to a significant increase in intragastric pH levels, providing relief from acid-related disorders.
Key data points include:
Tenatoprazole has significant applications in both clinical settings and research:
The sulfoxide chiral center in (R)-tenatoprazole necessitates precise stereocontrol during synthesis, with Baeyer-Villiger monooxygenases (BVMOs) emerging as pivotal biocatalysts. A novel BVMO from Fusarium sp. NBRC 109816 (FBVMO) demonstrates exceptional enantioselectivity in sulfoxidation, achieving up to 99% ee for (R)-sulfoxides under mild aqueous conditions using molecular oxygen as the oxidant. This enzyme exhibits broad substrate specificity, efficiently oxidizing alkyl aryl sulfides with varied electronic and steric profiles [4].
Critical to industrial application is the cosolvent optimization for hydrophobic substrates. Methanol (20-30% v/v) significantly enhances both activity (up to 247% increase) and enantioselectivity by modifying the enzyme's active site conformation. For methyl 4-methoxy-3,5-dimethylpyridinyl phenyl sulfide (tenatoprazole precursor), FBVMO delivers >98% ee for the (R)-sulfoxide at 5 mM substrate concentration. Whole-cell biocatalysis enables preparative-scale synthesis, yielding 92% isolated yield with 99% ee (R), outperforming chemical oxidants that typically yield racemic mixtures [4] [7].
Table 1: FBVMO-Catalyzed Asymmetric Sulfoxidation Performance
Sulfide Substituent | Relative Activity (%) | ee (%) (Configuration) | Optimal Cosolvent |
---|---|---|---|
Methyl (baseline) | 100 | 99 (R) | 30% Methanol |
4-Chlorophenyl | 143 | 98 (R) | 20% tert-Butyl methyl ether |
4-Methoxyphenyl | 87 | 95 (R) | 30% Methanol |
Ethyl | 68 | 99 (R) | 20% Ethanol |
Oxazolidine tethering provides a robust solution for stereocontrol in complex tetrasubstituted olefin intermediates. Propargylic amines undergo palladium-catalyzed carboetherification with trifluoroacetaldehyde hemiacetal, generating enantioenriched oxazolidines with >99% ee after recrystallization. This auxiliary directs facial selectivity in subsequent functionalization via covalent bonding, eliminating the need for substrate-specific chiral catalysts [8].
The oxazolidine chiral auxiliary controls dichlorocarbene cyclopropanation (19:1 dr) and epoxidation (17:1 dr), with the (R)-configuration dictating the absolute stereochemistry of tenatoprazole’s sulfoxide. The tether is cleaved under mild acidic conditions post-functionalization, recovering the auxiliary for reuse. This approach achieves 65-82% yield in cyclopropanol intermediates, with stereochemical integrity maintained from auxiliary installation to final deprotection [8].
Table 2: Chiral Auxiliary Performance in Tetrasubstituted Olefin Functionalization
Trans Substituent | Yield (%) | Diastereomeric Ratio (dr) | Stereocontrol Mechanism |
---|---|---|---|
4-CN-Phenyl | 63 | 20:1 | Steric shielding β-face |
4-CF₃-Phenyl | 57 | 18:1 | H-bonding with oxazolidine N |
4-OMe-Phenyl | 58 | 15:1 | π-Stacking with auxiliary |
Methyl | 82 | 12:1 | Conformational locking |
The sulfide intermediate (5-methoxy-2-[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio]-1H-imidazo[4,5-b]pyridine) is synthesized via nucleophilic displacement under solvent-free conditions. Traditional methods use ethanol/chloroform mixtures, generating significant waste and requiring purification. In contrast, mechanochemical grinding of 2-mercapto-5-methoxyimidazo[4,5-b]pyridine with 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride achieves 98% yield without solvents, reducing reaction time from 12 hours to 45 minutes [5].
Key advantages include:
This sulfide is oxidized to sulfoxide using m-CPBA (-10°C to -15°C), minimizing over-oxidation to sulfone. The solvent-free process is scalable to multi-kilogram batches, providing >99.5% pure sulfide for enantioselective oxidation [5].
Crystallization-Induced Diastereomeric Transformation (CIDT) resolves racemic tenatoprazole using sodium benzoate as the resolving agent. The (R)-enantiomer selectively forms a crystalline diastereomeric complex (1:1 stoichiometry) from acetonitrile, while the (S)-enantiomer remains in solution. This process achieves 97% ee at 78% yield after two recrystallizations, with the resolving agent recovered by acidification [6] [9].
For pharmaceutical formulation, potassium salt formation stabilizes the chiral sulfoxide:
Table 3: Enantiomeric Purification Methods for (R)-Tenatoprazole
Method | Conditions | ee (%) | Yield (%) | Throughput Advantage |
---|---|---|---|---|
CIDT with Na-benzoate | Acetonitrile, 0°C, 12 h | 97 | 78 | Resolving agent reuse |
Potassium salt recrystallization | Water/ethylene glycol, 25°C | >99.5 | 85 | Direct API form |
Viedma ripening | Water/ethanol, abrasion, 40°C | 99 | 90 | No resolving agent needed |
Preferential crystallization | Seeded from 0.1% (R)-crystals | 98 | 45 | Single solvent |
Thermodynamic deracemization via Viedma ripening converts racemates into single enantiomers using continuous grinding in saturated solutions. For tenatoprazole, 90% yield of (R)-enantiomer (>99% ee) is achieved in water/ethanol with glass beads, exploiting the conglomerate-forming behavior under high-shear conditions. Temperature cycling between 30°C and 50°C accelerates deracemization through dissolution/recrystallization cycles [6].
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5